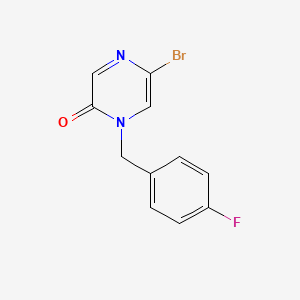
5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with bromine and a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrazin-2(1H)-one, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Bromination: The bromination reaction is carried out under controlled conditions, often in an organic solvent like dichloromethane, at a temperature range of 0-25°C.
Benzylation: The brominated pyrazinone is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Aminated Derivatives: Formed by substitution of the bromine atom with various amines.
Coupled Products: Resulting from cross-coupling reactions, expanding the molecular complexity.
Scientific Research Applications
5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: Used in the development of probes for studying enzyme activity and protein interactions.
Material Science: Incorporated into the design of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one exerts its effects depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, blocking substrate access.
Receptor Modulation: The compound can interact with specific receptors, altering their signaling pathways.
Pathways Involved: Common pathways include those related to inflammation, neurotransmission, and cell proliferation.
Comparison with Similar Compounds
5-Bromo-1-benzylpyrazin-2(1H)-one: Lacks the fluorine substituent, affecting its reactivity and biological activity.
5-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one:
Uniqueness: 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one is unique due to the combination of bromine and fluorine substituents, which confer distinct electronic and steric properties, enhancing its utility in various chemical and biological contexts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
IUPAC Name |
5-bromo-1-[(4-fluorophenyl)methyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-1-3-9(13)4-2-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIZPXHJUVTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=CC2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide](/img/structure/B2843883.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)
![5-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2843885.png)
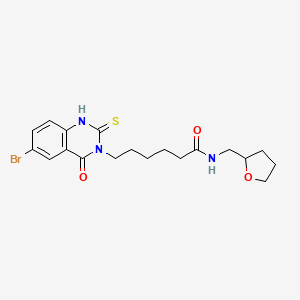
![4-(N,N-dipropylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2843888.png)
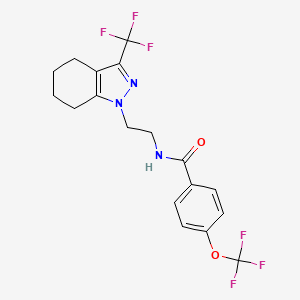
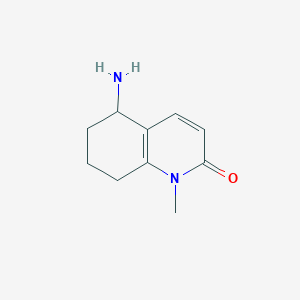

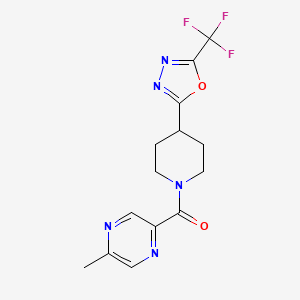
![2-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2843894.png)
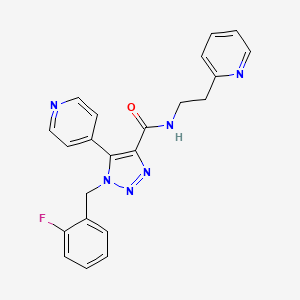
![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)
![1-(azepan-1-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2843900.png)
![2-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2843906.png)
